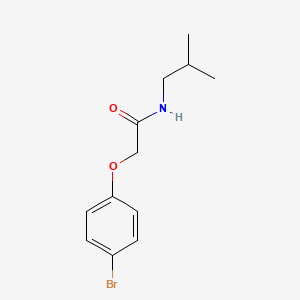![molecular formula C20H15NO4 B3912507 8-[(1E)-1-(Hydroxyimino)ethyl]-4-methyl-9-phenyl-2H-furo[2,3-H]chromen-2-one](/img/structure/B3912507.png)
8-[(1E)-1-(Hydroxyimino)ethyl]-4-methyl-9-phenyl-2H-furo[2,3-H]chromen-2-one
Descripción general
Descripción
8-[(1E)-1-(Hydroxyimino)ethyl]-4-methyl-9-phenyl-2H-furo[2,3-H]chromen-2-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[2,3-H]chromen-2-one core with various substituents, including a hydroxyimino group, a methyl group, and a phenyl group. The compound’s structure imparts it with distinct chemical and biological properties, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 8-[(1E)-1-(Hydroxyimino)ethyl]-4-methyl-9-phenyl-2H-furo[2,3-H]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions can yield intermediates that are further reacted with various azoles to form the desired compound . Industrial production methods may involve optimization of these reactions to improve yield and purity, often employing catalysts and specific solvents to facilitate the process.
Análisis De Reacciones Químicas
8-[(1E)-1-(Hydroxyimino)ethyl]-4-methyl-9-phenyl-2H-furo[2,3-H]chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the substituents are more reactive. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-[(1E)-1-(Hydroxyimino)ethyl]-4-methyl-9-phenyl-2H-furo[2,3-H]chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: The compound’s properties make it useful in the development of pharmaceuticals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 8-[(1E)-1-(Hydroxyimino)ethyl]-4-methyl-9-phenyl-2H-furo[2,3-H]chromen-2-one involves its interaction with specific molecular targets and pathways. For example, in neuroprotective applications, the compound may interact with glycogen synthase kinase-3β, a key enzyme involved in various cellular processes . The hydroxyimino group plays a crucial role in its binding affinity and activity, contributing to its overall biological effects.
Comparación Con Compuestos Similares
8-[(1E)-1-(Hydroxyimino)ethyl]-4-methyl-9-phenyl-2H-furo[2,3-H]chromen-2-one can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Ethyl (hydroxyimino)cyanoacetate: . The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which make it valuable for targeted research and applications.
Propiedades
IUPAC Name |
8-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-9-phenylfuro[2,3-h]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c1-11-10-16(22)25-20-14(11)8-9-15-18(20)17(13-6-4-3-5-7-13)19(24-15)12(2)21-23/h3-10,23H,1-2H3/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVVVJKLCSRCEH-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C(=NO)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)/C(=N/O)/C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-phenyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B3912440.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B3912462.png)

![(Z)-[AMINO(4-BROMOPHENYL)METHYLIDENE]AMINO 2-PHENOXYACETATE](/img/structure/B3912471.png)
![8-[(4-chlorophenyl)(hydroxyimino)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B3912478.png)
![N-[(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3912479.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate](/img/structure/B3912485.png)

![2-[1-(3-benzyl-1H-1,2,4-triazol-5-yl)propyl]isoindolin-1-one](/img/structure/B3912504.png)
![N'-{[(4-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3912505.png)
![3,4-dimethoxy-N'-[(phenoxyacetyl)oxy]benzenecarboximidamide](/img/structure/B3912510.png)
![N-[(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B3912517.png)
